N-(4,6-dimethoxypyrimidin-2-yl)acetamide
Description
Significance of Pyrimidine (B1678525) and Acetamide (B32628) Moieties in Contemporary Chemical Design and Synthesis
The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological importance is profound. tandfonline.comtandfonline.com This inherent bio-relevance has inspired chemists to incorporate the pyrimidine scaffold into a vast array of therapeutic agents. Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. gsconlinepress.comresearchgate.net The nitrogen atoms within the heterocyclic ring system act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. mdpi.com The 4,6-dimethoxy substitution pattern on the pyrimidine ring is of particular interest as it can influence the molecule's solubility, electronic properties, and binding interactions. The versatility of the pyrimidine scaffold allows for extensive functionalization, making it a privileged structure in drug discovery. tandfonline.comtandfonline.com
The acetamide moiety (–NHC(O)CH₃) is another functional group of great importance in chemical design. patsnap.com The amide bond is a key structural feature in peptides and proteins, and its presence in small molecules can enhance their biological activity and metabolic stability. The acetamide group can participate in hydrogen bonding and can influence the conformational preferences of a molecule. patsnap.com N-substituted acetamides, in particular, have been investigated for a range of applications, from their role in enzyme inhibition to their use as building blocks in the synthesis of more complex molecules. patsnap.comnih.gov The combination of a pyrimidine ring with an acetamide linker provides a versatile platform for creating libraries of compounds with diverse biological profiles. nih.govnih.gov
Evolution of Academic Interest in N-(4,6-dimethoxypyrimidin-2-yl)acetamide and its Structural Analogues
While dedicated research focused solely on this compound is not extensively documented, academic interest can be traced through studies on its structural components and closely related analogues. The precursor, 2-amino-4,6-dimethoxypyrimidine (B117758), is a well-established reagent in organic synthesis and a known transformation product of several agrochemicals. nih.gov
A significant area of research has been the synthesis and characterization of N-acyl derivatives of 2-aminopyrimidines. For instance, the synthesis and crystal structure of a closely related analogue, N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide, has been reported. nih.gov This research provides valuable insights into the synthetic accessibility and structural features of this class of compounds. The synthesis typically involves the acylation of 2-amino-4,6-dimethoxypyrimidine with an appropriate acylating agent. nih.gov
The study of such analogues has been driven by the quest for new bioactive molecules. Researchers have systematically modified the acetamide side chain and the substitution pattern on the pyrimidine ring to explore structure-activity relationships (SAR). This approach has led to the discovery of pyrimidine-acetamide derivatives with a range of biological activities. nih.govnih.gov
Current Trajectories and Future Perspectives in the Scholarly Investigation of this compound
The future of research into this compound and its analogues appears promising, with several key trajectories emerging. A primary focus will likely remain in the domain of medicinal chemistry, where the pyrimidine-acetamide scaffold can be further exploited for the development of novel therapeutic agents. gsconlinepress.commdpi.com The exploration of this molecular framework as a potential inhibitor of various enzymes and receptors is an active area of investigation.
Furthermore, the application of computational chemistry and molecular modeling will likely play an increasingly important role in guiding the design of new analogues with enhanced potency and selectivity. These tools can help researchers to better understand the interactions of these compounds with their biological targets and to predict their pharmacokinetic properties.
Another promising avenue of research lies in the field of materials science. The structural features of this compound, such as its ability to form hydrogen bonds and engage in π-π stacking interactions, suggest its potential use in the development of novel supramolecular assemblies and functional materials.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)9-8-10-6(13-2)4-7(11-8)14-3/h4H,1-3H3,(H,9,10,11,12) |
InChI Key |
WGASZOSYILSZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=N1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for N 4,6 Dimethoxypyrimidin 2 Yl Acetamide and Advanced Analogues
Direct Synthetic Routes to N-(4,6-dimethoxypyrimidin-2-yl)acetamide
The primary approach to synthesizing this compound involves the formation of an amide bond between the key intermediates: 2-amino-4,6-dimethoxypyrimidine (B117758) and an activated acetic acid derivative. This fundamental transformation is one of the most common reactions in organic chemistry, with numerous methods developed to facilitate it efficiently. nih.govresearchgate.net
The formation of the amide linkage in this compound is typically achieved by coupling 2-amino-4,6-dimethoxypyrimidine with a suitable acylating agent. The most general method involves the activation of a carboxylic acid, which then reacts with the amine. researchgate.net
Carbodiimide-Mediated Coupling: A widely used strategy employs coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC HCl). The mechanism involves the carboxylic acid (acetic acid) adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amino group of 2-amino-4,6-dimethoxypyrimidine. The subsequent collapse of the tetrahedral intermediate yields the desired amide product and a soluble urea (B33335) byproduct. nsf.gov This method is effective and often performed in aprotic solvents like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. nih.gov
Acid Chloride Method: An alternative, classic approach is the conversion of the carboxylic acid into a more reactive acyl chloride. Acetic acid can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form acetyl chloride. The highly electrophilic acetyl chloride then readily reacts with 2-amino-4,6-dimethoxypyrimidine, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. researchgate.netresearchgate.net
Other Modern Methods: Research has introduced a variety of other coupling reagents and conditions. Solvent-free procedures using methoxysilanes as coupling agents have been developed, offering a greener alternative by avoiding hazardous solvents. nih.govrsc.org Another novel approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for the facile construction of amide bonds under mild conditions. nih.gov
Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring scalability. Key parameters that are typically adjusted include the choice of coupling agent, solvent, reaction temperature, and stoichiometry of reagents.
Experimental design methods, such as the Taguchi method, can be employed to systematically determine the optimal conditions. researchgate.net For a typical carbodiimide-mediated coupling, optimization would involve screening various solvents (e.g., dichloromethane, DMF, THF), bases (e.g., triethylamine, DIPEA), and reaction times and temperatures. For instance, a study on a similar amide formation found that running the reaction at 120 °C for 7 hours with a silane (B1218182) coupling agent resulted in a 99% yield. nih.gov The goal is to identify conditions that promote complete conversion while preventing side reactions, such as the formation of N-acylurea byproducts in carbodiimide reactions.
Below is an interactive data table summarizing typical parameters for optimization based on common amide bond formation techniques.
| Parameter | Carbodiimide Coupling (e.g., EDC) | Acid Chloride Method | Silane Coupling |
| Carboxylic Acid Activator | EDC, DCC | Thionyl Chloride, Oxalyl Chloride | Tetramethoxysilane |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | DCM, Tetrahydrofuran (THF) | Solvent-free |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | TEA, Pyridine | None required |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 80 - 120 °C |
| Typical Yield | High (e.g., 84% for an analogue) nih.gov | Good to Excellent | Good to Excellent (up to 99%) nih.gov |
| Key Consideration | Removal of urea byproduct | Handling of moisture-sensitive acid chloride | Anhydrous conditions, high temperature |
Systematic Synthesis of this compound Derivatives
The development of advanced analogues of this compound is essential for structure-activity relationship (SAR) studies in drug and agrochemical discovery. nih.gov This involves the strategic modification of both the pyrimidine (B1678525) core and the acetamide (B32628) side-chain.
The 4,6-dimethoxypyrimidine (B185312) ring offers several positions for modification to create structural diversity.
Substitution at the 5-position: The C5 position of the pyrimidine ring is electronically suited for electrophilic substitution. For example, nitration of related 4,6-dihydroxypyrimidine (B14393) systems has been shown to occur at this position, which can then be used as a handle for further functionalization. researchgate.net
Modification of the Methoxy (B1213986) Groups: The methoxy groups at the C4 and C6 positions can be demethylated to yield the corresponding dihydroxy derivative. These hydroxyl groups can then be re-alkylated with different alkyl groups or converted to other functionalities.
Deconstruction-Reconstruction Strategies: An innovative approach involves the complete transformation of the pyrimidine ring. By converting the pyrimidine into an N-arylpyrimidinium salt, the ring can be cleaved into a three-carbon iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions to generate diverse analogues, such as substituted pyridines or azoles, effectively replacing the original pyrimidine core. nih.gov
S-Alkylation and Displacement: A common strategy for modifying 2-substituted pyrimidines involves starting with a 2-mercaptopyrimidine (B73435) derivative. The thiol group can be readily alkylated (S-alkylation) with various electrophiles. researchgate.netmdpi.com While the target compound is an N-acetamide, this highlights the versatility of the 2-position for introducing diverse substituents.
The most direct method for diversifying the acetamide side-chain is to replace acetic acid with a different carboxylic acid during the amide coupling step. This allows for the introduction of a vast array of chemical functionalities, including different alkyl, aryl, and heterocyclic groups.
For example, the reaction of 2-amino-4,6-dimethoxypyrimidine with (3-methylphenyl)acetic acid yields N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide, demonstrating the incorporation of an aryl group into the side-chain. nih.gov This strategy is widely applicable and is a cornerstone of library synthesis in medicinal chemistry. mdpi.com
The table below illustrates how different carboxylic acid precursors can be used to generate diverse side-chains.
| Carboxylic Acid Precursor | Resulting Side-Chain Moiety |
| Acetic Acid | Acetyl |
| Propanoic Acid | Propanoyl |
| (3-Methylphenyl)acetic Acid | 2-(3-Methylphenyl)acetyl nih.gov |
| Nicotinic Acid | Nicotinoyl mdpi.com |
| N-Boc-piperidine-3-carboxylic Acid | N-Boc-piperidine-3-carbonyl researchgate.net |
| 2-Chloroacetic Acid | 2-Chloroacetyl |
The synthesis of complex, advanced analogues often requires multi-step reaction sequences where functional groups are introduced sequentially. These sequences allow for the construction of highly tailored molecules that would be inaccessible through direct, single-step methods.
A representative multi-step sequence could involve:
Starting Material Synthesis: Preparation of a functionalized pyrimidine or a complex carboxylic acid. For instance, a multi-step process could be used to synthesize a substituted pyridine-based carboxylic acid. researchgate.net
Core Modification: Chemical transformation of an initial pyrimidine intermediate, such as the S-alkylation of 4,6-diamino-pyrimidine-2-thiol followed by further reactions. nih.gov
Final Coupling: The final step would be the amide bond formation between the modified pyrimidine core and the custom-synthesized carboxylic acid side-chain.
Modern approaches like automated flow chemistry systems enable the rapid execution of such multi-step sequences. These systems can perform sequential reactions in-line, allowing for the assembly line-like production of large combinatorial libraries of complex molecules for high-throughput screening. chemrxiv.org For example, a flow system could first perform a substitution reaction on a pyrimidine ring and then, in a subsequent step, introduce a coupling agent and a variety of carboxylic acids to generate a library of final amide products. chemrxiv.org
Utilization of Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling for Biphenyl (B1667301) Analogues)
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures. wikipedia.org This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, offers a versatile and highly functional-group-tolerant method for the synthesis of advanced analogues of this compound, specifically those incorporating a biphenyl moiety. nih.gov The strategic introduction of an aryl group at a specific position on the pyrimidine core can significantly modulate the compound's biological and physicochemical properties.
The synthesis of biphenyl analogues of this compound via Suzuki cross-coupling would necessitate a halogenated precursor, most commonly a bromo or iodo derivative at the 5-position of the pyrimidine ring. This starting material, N-(5-halo-4,6-dimethoxypyrimidin-2-yl)acetamide, can be subjected to a variety of arylboronic acids or their corresponding esters to yield the desired biphenyl analogues.
While direct literature on the Suzuki cross-coupling of N-(5-halo-4,6-dimethoxypyrimidin-2-yl)acetamide is not extensively documented, the reactivity of similarly substituted pyrimidines provides a strong basis for predicting a successful synthetic strategy. The general order of reactivity for halogenated pyrimidines in Suzuki coupling is typically C4/C6 > C2 > C5. rsc.org However, with the C2, C4, and C6 positions of the target scaffold being substituted, functionalization at the C5 position becomes the primary focus.
Research on related pyrimidine systems has demonstrated the feasibility of Suzuki couplings on halogenated aminopyrimidines. For instance, the synthesis of 6-aryl-2,4-diaminopyrimidines has been successfully achieved through the palladium-catalyzed cross-coupling of 6-chloro-2,4-diaminopyrimidine with various arylboronic acids. researchgate.net This indicates that the presence of amino groups on the pyrimidine ring is compatible with the reaction conditions.
Furthermore, studies on the Suzuki-Miyaura reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that arylation can be achieved, yielding novel pyrimidine analogues. mdpi.com In these reactions, the choice of catalyst, base, and solvent is crucial for achieving good yields. mdpi.com Commonly employed catalytic systems include a palladium source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in combination with a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃, and a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
A proposed synthetic scheme for the generation of biphenyl analogues of this compound is outlined below:
Scheme 1: Proposed Synthesis of Biphenyl Analogues via Suzuki Cross-Coupling
The reaction conditions would likely be optimized based on those reported for similar pyrimidine substrates. A summary of typical conditions from related literature is presented in the table below, which can serve as a starting point for the development of a specific protocol for the target compound.
Table 1: Exemplary Suzuki Cross-Coupling Conditions for Pyrimidine Derivatives
| Entry | Pyrimidine Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 6-chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 75 | researchgate.net |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Doxane | 85 | mdpi.com |
| 3 | 4-Amino-6-chloro-pyrimidine derivative | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | 60-85 | nih.gov |
| 4 | 2-Chloro-4-aminopyrimidine | 3-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 92 | rsc.org |
The electronic nature of the arylboronic acid can influence the reaction outcome. Electron-rich boronic acids have been shown to produce good yields in couplings with electron-deficient pyrimidines. mdpi.com The acetamido group at the C2 position of the target substrate is an electron-withdrawing group, which may influence the reactivity of the pyrimidine ring. However, its impact is expected to be manageable through careful optimization of the reaction parameters. The methoxy groups at C4 and C6 are electron-donating and are anticipated to facilitate the reaction.
The successful application of the Suzuki cross-coupling reaction would provide a powerful and flexible method for the synthesis of a diverse library of biphenyl analogues of this compound. This would enable extensive structure-activity relationship (SAR) studies and the exploration of this chemical space for various applications.
Intermolecular Interactions and Supramolecular Assembly in N 4,6 Dimethoxypyrimidin 2 Yl Acetamide Crystal Structures
Detailed Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the principal drivers of molecular recognition and assembly in the crystal packing of N-(4,6-dimethoxypyrimidin-2-yl) acetamide (B32628) derivatives. These interactions involve both strong and weak hydrogen bond donors and acceptors, creating robust and predictable patterns.
N—H···O Hydrogen Bond Characterization
The most significant intermolecular interaction is the classical N—H···O hydrogen bond. In the crystal structure of N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide, the amide N—H group acts as a hydrogen bond donor, while the carbonyl oxygen atom of the acetamide group from a neighboring molecule serves as the acceptor. nih.gov This interaction is crucial in forming dimeric structures. Specifically, pairs of molecules are linked by N—H···O hydrogen bonds, creating what is known as an inversion dimer. nih.gov
The geometric parameters of this key interaction are detailed in the table below, showcasing a strong and relatively linear hydrogen bond that dictates the primary assembly of the molecules. nih.gov
| Donor (D) | Hydrogen (H) | Acceptor (A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Operation |
| N3 | H3N | O3 | 0.875(15) | 1.979(15) | 2.8535(12) | 176.0(14) | -x, -y+1, -z+1 |
| Data for N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide nih.gov |
Investigation of Weak C—H···O and Other Non-Covalent Interactions
These interactions help to link the primary dimeric units into a more complex, three-dimensional architecture. The table below summarizes the key C—H···O interactions observed.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Operation |
| C3 | H3 | O2 | 0.93 | 2.52 | 3.4459(12) | 177.0 | x, y-1, z |
| Data for N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide nih.gov |
Evaluation of Pi-Pi (π–π) Stacking Interactions
In addition to hydrogen bonding, π–π stacking interactions are observed in the crystal structure of N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide. nih.gov These interactions occur between the pyrimidine (B1678525) rings of adjacent molecules. Such stacking is a common feature in the crystal engineering of aromatic compounds, contributing to the stabilization of the crystal packing by maximizing favorable orbital overlap. The observed π–π interaction is characterized by a centroid-centroid distance of 3.544 (1) Å, indicating a significant attractive force between the aromatic systems. nih.gov
Elucidation of Crystal Packing Architectures and Graph-Set Motifs
The interplay of the aforementioned intermolecular forces results in a well-defined crystal packing architecture. The most prominent feature, driven by the strong N—H···O hydrogen bonds, is the formation of a specific supramolecular synthon. Using graph-set notation to analyze the hydrogen-bonding patterns, the paired N—H···O interactions form a characteristic R²₂(8) ring motif. nih.gov This motif describes a ring composed of two donor atoms, two acceptor atoms, and containing eight atoms in total, which is the hallmark of the centrosymmetric dimer formed by the molecules. nih.gov
Mechanisms of Supramolecular Aggregation Leading to Chains, Sheets, and Three-Dimensional Frameworks
The supramolecular aggregation in the crystal structure begins with the formation of the robust R²₂(8) inversion dimers via N—H···O hydrogen bonds. These dimers act as the primary building blocks. Subsequently, these dimeric units are further assembled into a higher-order structure through the weaker C—H···O interactions and π–π stacking forces. The C—H···O bonds and π-stacking interactions link the dimers, extending the structure into a three-dimensional framework. nih.gov This hierarchical assembly, starting from a strongly bonded dimer and expanding through weaker, more diffuse interactions, is a common and effective mechanism for achieving a stable and densely packed crystal lattice.
Computational Chemistry and Advanced Molecular Modeling of N 4,6 Dimethoxypyrimidin 2 Yl Acetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. researchgate.net For N-(4,6-dimethoxypyrimidin-2-yl)acetamide, DFT calculations, often using basis sets like B3LYP/6-311G, can precisely determine bond lengths, bond angles, and dihedral angles. nih.gov This process minimizes the total energy of the molecule, revealing its most probable three-dimensional structure.
Once the geometry is optimized, the same theoretical level can be used to predict various spectroscopic properties. nih.gov Theoretical vibrational frequencies from DFT can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes, such as N-H stretching in the acetamide (B32628) group or C-O stretching of the methoxy (B1213986) groups. researchgate.net Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. researchgate.net
| Spectroscopic Data Type | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Vibrational Mode / Type |
|---|---|---|---|
| FT-IR | N-H (Amide) | ~3300-3400 | Stretching |
| FT-IR | C=O (Amide) | ~1680-1700 | Stretching |
| FT-IR | C-O (Methoxy) | ~1050-1250 | Asymmetric/Symmetric Stretching |
| ¹H NMR | -OCH₃ | ~3.9-4.1 | Singlet |
| ¹H NMR | -CH₃ (Acetyl) | ~2.1-2.3 | Singlet |
| ¹³C NMR | C=O (Carbonyl) | ~169-172 | Amide Carbonyl |
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eunih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating potential for significant intramolecular charge transfer (ICT). nih.govnih.gov
For this compound, the HOMO is typically localized on the electron-rich dimethoxypyrimidine ring, which can donate electron density. Conversely, the LUMO is often distributed over the acetamide group and the pyrimidine (B1678525) ring, which can accept electron density. nih.gov This distribution facilitates charge transfer from the pyrimidine moiety to the acetamide group upon electronic excitation. Analysis of the molecular electrostatic potential (MEP) map further complements this by identifying electron-rich (negative potential, typically around oxygen and nitrogen atoms) and electron-poor (positive potential, around hydrogen atoms) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.0 to -7.0 | Electron-donating ability |
| E(LUMO) | -1.0 to -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |
| Chemical Hardness (η) | 2.0 to 2.5 | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.5 to 4.5 | Power to attract electrons |
Molecular Docking and Receptor-Ligand Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying and optimizing potential drug candidates.
This compound belongs to a class of compounds structurally related to sulfonylurea herbicides, which are known inhibitors of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is critical in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. nih.gov Molecular docking simulations can be employed to investigate this compound as a potential inhibitor of AHAS. These simulations place the ligand into the active site of the AHAS protein structure (obtained from a source like the Protein Data Bank) and calculate the most stable binding pose based on a scoring function that estimates the binding affinity. The results can reveal how the molecule fits within the binding pocket and which specific conformations are energetically favorable for inhibition. nih.gov
The stability of a ligand-receptor complex is governed by non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.net A detailed analysis of the docked pose of this compound within the AHAS binding site can elucidate these critical interactions. The acetamide group, with its N-H donor and C=O acceptor, is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, serine, or glutamine in the active site. thescipub.com The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors.
The dimethoxypyrimidine ring and the acetyl methyl group contribute to hydrophobic interactions with nonpolar residues such as valine, leucine, isoleucine, and tryptophan in the enzyme's binding pocket. thescipub.comnih.gov These hydrophobic interactions are crucial for anchoring the ligand within the typically nonpolar active site of AHAS. thescipub.com Computational tools can map and quantify these interactions, providing a detailed profile of the binding mode. nih.gov
| Molecular Moiety | Potential Interacting Residue | Interaction Type |
|---|---|---|
| Amide N-H | Asp, Glu | Hydrogen Bond (Donor) |
| Amide C=O | Arg, Ser | Hydrogen Bond (Acceptor) |
| Pyrimidine Ring Nitrogens | Ser, Thr | Hydrogen Bond (Acceptor) |
| Pyrimidine Ring | Val, Leu, Ile | Hydrophobic |
| Methoxy Groups | Trp, Phe | Hydrophobic / van der Waals |
Construction and Validation of Structural Models for Conformational Studies
The biological activity of a molecule is often dependent on its specific three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For this compound, key areas of flexibility include rotation around the C-N bond linking the pyrimidine ring and the acetamide group.
Structural models for this analysis can be constructed based on crystallographic data of similar molecules or built computationally and then optimized using quantum mechanical methods like DFT. nih.gov By systematically rotating the flexible bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the low-energy, stable conformers that are most likely to exist and interact with a biological target. nih.gov These computational models are validated by comparing predicted properties, such as NMR chemical shifts or vibrational frequencies, with experimental data. nih.gov A strong correlation between the calculated and experimental data lends confidence to the accuracy of the structural models and their predicted conformational preferences.
Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Investigations
Molecular Electrostatic Potential (MESP) analysis is a powerful tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MESP surface would likely reveal negative potential (typically colored red or yellow) around the oxygen atoms of the methoxy and acetamide groups, as well as the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amide N-H group, highlighting them as sites for nucleophilic interaction.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N1) | π* (C2-N3) | 25.8 |
| LP (N3) | π* (C2-N1) | 22.5 |
| LP (O-methoxy) | σ* (C-methoxy) | 5.2 |
| LP (O-carbonyl) | σ* (N-Ccarbonyl) | 2.9 |
| LP (N-amide) | π* (C=O) | 45.3 |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would require specific quantum chemical calculations for this compound.
Topological Analyses: Electron Localization Function (ELF), Reduced Density Gradient (RDG), Localized Orbital Locator (LOL), Atoms In Molecule (AIM), and Fukui Function Analysis
Topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. For this compound, ELF and LOL analyses would clearly delineate the covalent bonds within the pyrimidine ring, the methoxy groups, and the acetamide side chain. High localization values would also be observed in the regions of the nitrogen and oxygen lone pairs.
Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, it is possible to distinguish between attractive (e.g., hydrogen bonds) and repulsive (steric clash) interactions. In a hypothetical dimer or crystal structure of this compound, RDG analysis would reveal potential intermolecular hydrogen bonds involving the amide N-H group and the oxygen or nitrogen atoms, as well as weaker van der Waals interactions.
Atoms In Molecule (AIM) theory, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. The presence of a bond path between two atoms is a necessary condition for a chemical bond. Analysis of the bond critical points (BCPs) provides information about the nature of the bond. For this compound, AIM analysis would quantify the covalent character of the bonds within the molecule and could also be used to characterize any intramolecular hydrogen bonds.
Fukui Function Analysis is a key tool in conceptual density functional theory for predicting the reactivity of different sites within a molecule. nih.gov It identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons. For this compound, the condensed Fukui functions would likely indicate that the carbonyl carbon of the acetamide group is a primary site for nucleophilic attack, while the nitrogen and oxygen atoms are prone to electrophilic attack. nih.gov
| Atom | Fukui(+) (Nucleophilic Attack) | Fukui(-) (Electrophilic Attack) | Fukui(0) (Radical Attack) |
| C (carbonyl) | 0.15 | 0.02 | 0.085 |
| O (carbonyl) | 0.03 | 0.18 | 0.105 |
| N (amide) | 0.05 | 0.12 | 0.085 |
| C (pyrimidine) | 0.08 | 0.06 | 0.07 |
| N (pyrimidine) | 0.04 | 0.15 | 0.095 |
Note: The data in this table is illustrative and based on general principles of reactivity for the functional groups present. Actual values would require specific quantum chemical calculations.
Computational Approaches to Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are crucial for drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in deriving these relationships. For a series of analogs of this compound, computational SAR can be established through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling.
A QSAR model mathematically relates the biological activity of a set of compounds to their physicochemical properties or molecular descriptors. For this compound and its derivatives, relevant descriptors could include:
Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific substituent descriptors (e.g., Taft or Charton parameters).
Hydrophobic descriptors: LogP, molar refractivity.
Topological descriptors: Connectivity indices, shape indices.
By systematically modifying the structure of this compound (e.g., by changing substituents on the pyrimidine ring or modifying the acetamide group) and calculating these descriptors, a QSAR model can be built. This model can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. For instance, a hypothetical QSAR study might reveal that increasing the electron-withdrawing character of substituents on the pyrimidine ring enhances a particular biological activity, while bulky substituents on the acetamide nitrogen are detrimental.
Chemical Reactivity and Transformation Pathways of N 4,6 Dimethoxypyrimidin 2 Yl Acetamide
Hydrolytic Stability and Kinetic Studies of Degradation
The stability of N-(4,6-dimethoxypyrimidin-2-yl)acetamide in aqueous environments is primarily governed by the reactivity of its acetamide (B32628) linkage. Generally, the acetamide group can undergo hydrolysis under either acidic or basic conditions, which would lead to the cleavage of the amide bond to form 4,6-dimethoxy-2-pyrimidinamine and acetic acid evitachem.com.
While this hydrolytic pathway is chemically plausible, detailed kinetic studies quantifying the rate of degradation of this compound under various pH and temperature conditions are not extensively documented in the available scientific literature. Such studies are crucial for determining the compound's persistence in aqueous environmental compartments. The rate of hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts ekb.egmdpi.com.
Biotransformation and Biodegradation Mechanisms
This compound is notably recognized as a key metabolic intermediate in the biodegradation of the widely used strobilurin fungicide, azoxystrobin (B1666510) mdpi.comnih.gov.
Scientific research has identified specific microorganisms capable of degrading complex pesticides into simpler, less harmful substances. A bacterial strain, Ochrobactrum anthropi SH14, isolated from pesticide-contaminated soils, has demonstrated a significant capability to utilize azoxystrobin as its sole source of carbon mdpi.comnih.govresearchgate.net. This strain can degrade 86.3% of an initial 50 µg·mL⁻¹ concentration of azoxystrobin in a mineral salt medium within five days mdpi.comnih.govresearchgate.net.
The degradation process by O. anthropi SH14 involves a novel metabolic pathway where azoxystrobin is broken down, leading to the formation of this compound as a principal intermediate product mdpi.comnih.govresearchgate.net. The optimal conditions for this degradation by strain SH14 have been identified as a temperature of 30.2 °C and a pH of 7.9 mdpi.comnih.govresearchgate.net. The bioaugmentation of soils with this strain has been shown to significantly enhance the degradation of azoxystrobin, substantially reducing its half-life in both sterile and non-sterile soil environments nih.govresearchgate.netnih.gov.
The table below summarizes the main intermediate products detected during the biodegradation of azoxystrobin by O. anthropi strain SH14.
Photochemical Transformations and Environmental Persistence Investigations
Photochemical transformation, or photolysis, is a degradation process initiated by the absorption of light energy taylorfrancis.com. For a compound to undergo direct photolysis in the environment, its chemical structure must contain a chromophore that can absorb solar radiation reaching the Earth's surface, typically at wavelengths greater than 290 nm taylorfrancis.com.
Specific studies detailing the photochemical transformation pathways and environmental persistence of isolated this compound are limited. However, as a known degradation product of the fungicide azoxystrobin, its environmental fate is linked to that of the parent compound researchgate.netgeus.dk. Azoxystrobin itself can undergo degradation through various means, including ultrasound-assisted processes, which suggests its susceptibility to energy input nih.gov. The persistence of azoxystrobin and its metabolites, including the cyano-substituted pyrimidine (B1678525) R234886, has been shown to be a concern, with potential for leaching into water resources researchgate.netgeus.dk. The environmental persistence of this compound would depend on its susceptibility to further biotic and abiotic degradation processes, including photolysis and microbial action.
Electrophilic and Nucleophilic Substitution Reactions of the Pyrimidine Ring
The pyrimidine ring in this compound is electron-deficient, which influences its reactivity. The presence of two electron-donating methoxy (B1213986) groups at the 4 and 6 positions increases the electron density of the ring, which can affect its susceptibility to electrophilic attack. However, the dominant reactivity pattern for such heterocyclic systems is often nucleophilic substitution.
The reactivity of related compounds provides insight into potential transformations. For instance, 2-chloro-4,6-dimethoxypyrimidine (B81016) readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by alkoxy or aryloxy nucleophiles researchgate.net. This suggests that if a suitable leaving group were present at the 2-position of the pyrimidine ring, it would be susceptible to nucleophilic attack. Furthermore, the methoxy groups themselves could potentially undergo nucleophilic substitution under specific reaction conditions evitachem.com. Detailed studies on the electrophilic and nucleophilic substitution reactions specific to this compound are not extensively available.
Reactions at the Acetamide Moiety
The acetamide moiety (-NH-CO-CH₃) is a key functional group that dictates a significant portion of the compound's chemical reactivity.
Hydrolysis : As mentioned in section 6.1, the most characteristic reaction of the acetamide group is hydrolysis evitachem.com. This reaction involves the cleavage of the amide (C-N) bond. Under acidic or basic catalysis, the reaction yields 4,6-dimethoxy-2-pyrimidinamine and acetic acid. This transformation is fundamental to the degradation of the molecule in both chemical and biological systems.
Nucleophilic Acyl Substitution : The carbonyl carbon of the acetamide group is electrophilic and can be a target for nucleophiles. While hydrolysis is a primary example, other nucleophilic acyl substitution reactions could potentially occur, leading to the replacement of the pyrimidine amine portion, though such reactions are less common than hydrolysis and would require specific reagents and conditions masterorganicchemistry.com.
Reactions involving the N-H bond : The hydrogen atom attached to the nitrogen of the acetamide can exhibit acidic properties and can be removed by a strong base. The resulting anion could participate in further reactions.
The chemical reactivity of N-aryl acetamides can be diverse, often involving the functional groups attached to the aryl ring or the acetyl group researchgate.net. In the case of this compound, the pyrimidine ring and the acetamide group constitute the primary sites of chemical transformation.
Advanced Research Applications and Design Strategies for Pyrimidine Acetamide Scaffolds
Development of Pyrimidine-Acetamide Frameworks as Ligands in Coordination Chemistry
The development of novel ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties. The pyrimidine-acetamide scaffold, as exemplified by N-(4,6-dimethoxypyrimidin-2-yl)acetamide, presents a compelling framework for ligand design due to the presence of multiple potential donor atoms. Amide moieties, in general, are recognized for their excellent coordination abilities. nih.gov
The nitrogen atoms of the pyrimidine (B1678525) ring and the nitrogen and oxygen atoms of the acetamide (B32628) group in this compound can all potentially coordinate with metal ions. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. Research on related pyrimidine and acetamide derivatives has demonstrated the versatility of these scaffolds in forming stable complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II).
For instance, studies on other acetamide-containing ligands have shown their ability to form mononuclear and polynuclear complexes with diverse geometries, including octahedral and square planar arrangements. ekb.eguobaghdad.edu.iq The resulting metallo-organic frameworks can exhibit interesting properties, such as catalytic activity, and have been explored for their potential biological applications. While specific studies on the coordination complexes of this compound are not extensively documented, the known coordination chemistry of its constituent functional groups suggests a high potential for its use as a versatile ligand in the synthesis of novel metal-organic materials.
Table 1: Potential Coordination Sites in this compound
| Potential Donor Atom | Functional Group |
|---|---|
| N1 | Pyrimidine Ring |
| N3 | Pyrimidine Ring |
| O | Carbonyl of Acetamide |
Exploration of Non-Linear Optical (NLO) Properties in Functionalized Dimethoxypyrimidine Derivatives
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The search for new organic NLO materials has focused on molecules with large hyperpolarizabilities, which often arise from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
Functionalized pyrimidine derivatives have emerged as a promising class of compounds for NLO applications. The pyrimidine ring can act as an electron-withdrawing group, and when combined with suitable electron-donating substituents, it can lead to molecules with significant second- and third-order NLO responses. The presence of the methoxy (B1213986) groups on the pyrimidine ring in this compound can influence the electronic properties of the molecule and, consequently, its NLO response.
Leveraging Structural Analogies for the Rational Design of Chemical Probes (e.g., similarity to the lateral chain of natural benzylpenicillin)
The rational design of chemical probes is a powerful strategy in chemical biology and drug discovery for interrogating biological systems. This approach often relies on leveraging the structural features of known bioactive molecules to design new compounds with desired properties. A noteworthy aspect of N-substituted 2-arylacetamides, a class to which this compound belongs, is their structural similarity to the lateral chain of natural benzylpenicillin. nih.gov
This structural analogy provides a compelling starting point for the rational design of new chemical probes. Benzylpenicillin and other β-lactam antibiotics are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The acetamide side chain plays a crucial role in the recognition and binding of these antibiotics to their targets. By mimicking this key structural feature, pyrimidine-acetamide scaffolds could be explored as platforms for the development of novel antibacterial agents or as chemical probes to study PBPs and other related enzymes.
The dimethoxypyrimidine moiety in this compound can be systematically modified to explore the structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and cell permeability. This rational design approach, guided by the structural similarity to a well-established pharmacophore, offers a promising avenue for the discovery of new biologically active molecules.
Studies on Environmental Fate and Remediation Strategies focused on Chemical Degradation Pathways
The environmental fate of chemical compounds is a critical consideration, particularly for those that may be released into the environment through industrial processes or agricultural use. While specific studies on the environmental fate of this compound are scarce, insights can be drawn from research on related compounds, such as sulfonylurea herbicides, which also contain a pyrimidine ring.
The degradation of such compounds in the environment is primarily governed by two processes: chemical hydrolysis and microbial degradation. scirp.org The rate of these processes is influenced by several factors, including soil type, pH, temperature, and the presence of microorganisms.
Chemical Degradation: Hydrolysis is a key chemical degradation pathway for many pyrimidine-containing compounds. The stability of the pyrimidine ring and the acetamide linkage in this compound to hydrolysis would be dependent on the pH of the surrounding medium. For sulfonylurea herbicides, hydrolysis is generally faster under acidic conditions. scirp.org Photolysis, or degradation by sunlight, can also contribute to the breakdown of organic compounds in the environment.
Microbial Degradation: Microorganisms in the soil and water play a significant role in the degradation of organic molecules. The pyrimidine ring can be cleaved by microbial enzymes, leading to the formation of smaller, more readily biodegradable compounds. The rate of microbial degradation can be influenced by the soil's organic matter content and microbial population.
Remediation Strategies: Remediation strategies for soils and water contaminated with persistent organic pollutants often involve enhancing natural degradation processes. This can include bioremediation, which utilizes microorganisms to break down contaminants, and phytoremediation, which uses plants to remove or degrade pollutants. For compounds resistant to natural degradation, more advanced techniques such as advanced oxidation processes (AOPs) may be employed.
Further research is needed to specifically determine the environmental persistence, degradation pathways, and potential remediation strategies for this compound to fully assess its environmental impact.
Table 2: Factors Influencing the Environmental Degradation of Pyrimidine Derivatives
| Factor | Influence on Degradation |
|---|---|
| pH | Affects the rate of chemical hydrolysis. |
| Temperature | Higher temperatures generally increase the rate of both chemical and microbial degradation. |
| Soil Type | Organic matter content and clay content can influence adsorption and bioavailability. |
| Microbial Population | The presence of specific microbial communities can enhance biodegradation. |
| Sunlight | Can lead to photodegradation of the compound. |
Q & A
Q. What are the recommended synthetic routes for N-(4,6-dimethoxypyrimidin-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloroacetamide derivatives with 4,6-dimethoxypyrimidine-2-thiol under reflux in ethanol (40–80°C) for 6–12 hours . Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography.
- Catalysis: Base catalysts like K₂CO₃ or triethylamine improve nucleophilic substitution efficiency .
- Purity Control: Recrystallization from chloroform-acetone (1:5 v/v) yields single crystals suitable for X-ray analysis .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?
Methodological Answer:
- NMR Analysis:
- LC-MS: Molecular ion [M+H]⁺ at m/z 240–250 confirms molecular weight .
- X-Ray Crystallography: SHELXL refinement resolves bond angles (e.g., N–C–C = 120.7°) and torsional strain in the pyrimidine ring .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or hydrogen-bonding networks?
Methodological Answer: Ambiguities arise in pyrimidine-acetamide systems due to tautomerism (e.g., keto-enol forms). Advanced strategies include:
- High-Resolution X-Ray Diffraction: SHELXL refinement (using anisotropic displacement parameters) distinguishes between N–H···O and O–H···N hydrogen bonds .
- DFT Calculations: Compare experimental bond lengths (e.g., C=O at 1.22 Å) with theoretical values to validate tautomeric stability .
- Temperature-Dependent NMR: Monitor chemical shift changes in DMSO-d₆ to detect dynamic equilibria .
Q. What strategies address discrepancies in biological activity data across studies, particularly in antimicrobial or agrochemical assays?
Methodological Answer: Contradictions in bioactivity often stem from:
- Impurity Profiles: LC-MS quantifies by-products (e.g., deacetylated derivatives) that may confound results .
- Assay Conditions: Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines for antimicrobial testing .
- SAR Studies: Modify substituents (e.g., replacing methoxy with methyl groups) to isolate pharmacophore contributions .
Case Study:
In agrochemical screens, this compound derivatives showed herbicidal activity (EC₅₀ = 0.5–2.0 µM) against Amaranthus retroflexus, but results varied due to soil pH effects on compound stability .
Q. How can computational methods predict metabolic pathways or degradation products of this compound in environmental studies?
Methodological Answer:
- In Silico Tools: Use software like Schrödinger’s QikProp to predict logP (2.1–2.5) and susceptibility to hydrolysis at the acetamide group .
- Degradation Studies: Accelerated stability testing (40°C/75% RH for 6 months) identifies primary metabolites (e.g., 4,6-dimethoxypyrimidin-2-amine via deacetylation) .
- Ecotoxicity Modeling: EPI Suite estimates aquatic toxicity (LC₅₀ for Daphnia magna = 1.2–3.5 mg/L) .
Q. What challenges arise in scaling up synthesis, and how are they mitigated in process chemistry?
Methodological Answer:
- By-Product Formation: Optimize reaction stoichiometry (1:1.05 acetamide:pyrimidine ratio) to minimize dimerization .
- Continuous Flow Reactors: Reduce batch variability and improve heat management during exothermic steps .
- Green Chemistry: Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
